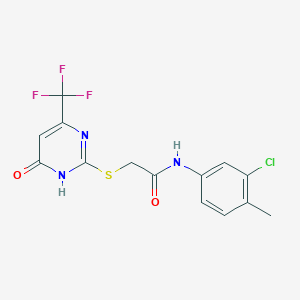
N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H11ClF3N3O2S and its molecular weight is 377.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of thiouracil derivatives, including compounds structurally related to the chemical , have been extensively studied. For instance, a thiouracil derivative identified as PF-06282999 was investigated across animals and humans for its potential treatment of cardiovascular diseases. This study highlighted the drug's physicochemical properties favoring elimination via nonmetabolic routes, demonstrating resistance to metabolic turnover from liver microsomes and hepatocytes across species. The principal clearance mechanism in humans was projected to be renal excretion of the unchanged parent compound, which aligns with its physicochemical properties and was supported by preclinical studies (Dong et al., 2016).
Metabolism of Chloroacetamide Herbicides
Research has been conducted on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This includes the comparative metabolism of compounds such as acetochlor and its transformation products, highlighting the metabolic pathways and potential for bioactivation to reactive species (Coleman et al., 2000).
Antitumor Activity
Studies on the synthesis and evaluation of antitumor activity of new derivatives, including thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, indicate the potential for these compounds in cancer treatment. These derivatives have shown potent anticancer activity on various human cancer cell lines, suggesting their relevance in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity have provided insights into novel compounds with significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Herbicidal Activity
The synthesis and herbicidal activity assessment of novel derivatives related to chloroacetamide and pyrimidine compounds have revealed their potential in agricultural applications. Some compounds demonstrated good herbicidal activities against dicotyledonous weeds, suggesting their usefulness in controlling agricultural pests (Wu et al., 2011).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2S/c1-7-2-3-8(4-9(7)15)19-12(23)6-24-13-20-10(14(16,17)18)5-11(22)21-13/h2-5H,6H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYVCLBZKJKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

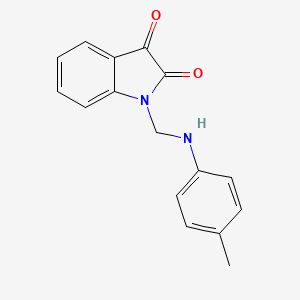
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)
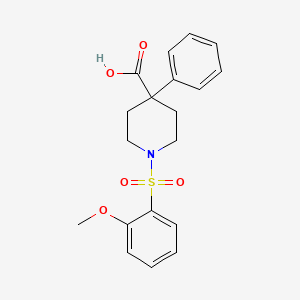
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)


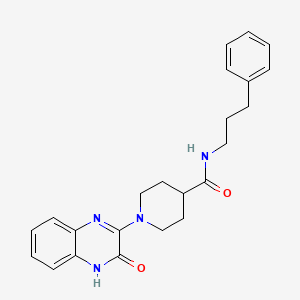
![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)
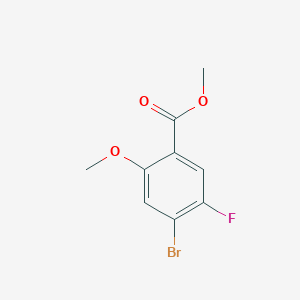
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
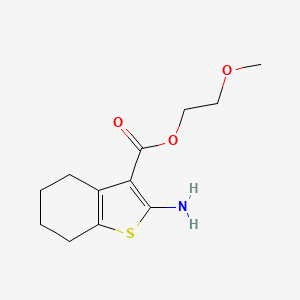
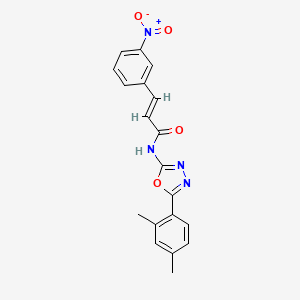
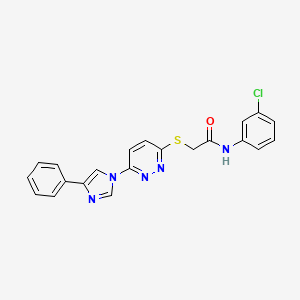
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)